molecular formula C7H16Cl2N2 B6354230 cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride CAS No. 1212256-76-2

cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride

Cat. No.: B6354230
CAS No.: 1212256-76-2
M. Wt: 199.12 g/mol
InChI Key: YSBXHQOEZADSAF-AUCRBCQYSA-N
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Description

cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride: is a chemical compound with the molecular formula C₇H₁₆Cl₂N₂. It is known for its unique structure, which includes a pyrrolidine ring fused to a piperidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride typically involves the hydrogenation of pyrrolo[3,4-c]pyridine derivatives. The reaction is carried out under high pressure and temperature conditions using a suitable hydrogenation catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens, alkyl groups

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • cis-Octahydro-pyrrolo[3,4-c]pyridine
  • trans-Octahydro-pyrrolo[3,4-c]pyridine
  • Octahydro-pyrrolo[3,4-c]pyridine derivatives

Uniqueness: cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride is unique due to its specific cis-configuration, which imparts distinct chemical and biological properties compared to its trans-isomer and other derivatives. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-8-4-7-5-9-3-6(1)7;;/h6-9H,1-5H2;2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBXHQOEZADSAF-AUCRBCQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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